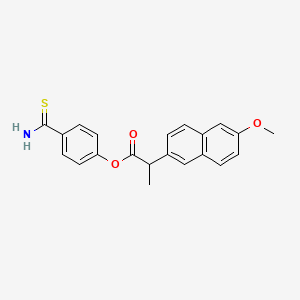

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

Descripción

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate (CAS: 1226895-20-0) is a sulfur-containing ester derivative of 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen), a well-known non-steroidal anti-inflammatory drug (NSAID) . The compound features a 4-carbamothioylphenyl group (–SC(NH₂)₂) attached via an ester linkage to the propanoic acid backbone of naproxen. Its synthesis typically involves coupling naproxen’s carboxylic acid group with 4-carbamothioylphenol using reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), a method analogous to other naproxen esters .

Propiedades

IUPAC Name |

(4-carbamothioylphenyl) 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNMAPLPQYQJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336751 | |

| Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226895-20-0 | |

| Record name | ATB-346 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226895200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATB-346 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENAPROXESUL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3096O7WP53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Structural and Functional Analysis of the Target Compound

Molecular Architecture

The compound comprises two primary moieties:

- 2-(6-Methoxynaphthalen-2-yl)propanoate : A nonsteroidal anti-inflammatory drug (NSAID) derivative related to naproxen, characterized by a methoxy-substituted naphthalene ring fused to a propanoate ester.

- 4-Carbamothioylphenyl : A phenyl group substituted at the para position with a thiourea (-NHCOS-) functional group, which confers potential bioactivity and coordination properties.

The ester linkage between these groups suggests synthetic routes involving esterification or transesterification reactions.

Synthetic Routes for 4-Carbamothioylphenyl 2-(6-Methoxynaphthalen-2-yl)propanoate

Esterification of 2-(6-Methoxynaphthalen-2-yl)propanoic Acid

Acid Activation and Coupling

A standard approach involves activating the carboxylic acid group of 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen acid) for nucleophilic attack by 4-aminothiophenol, followed by thiocarbamoylation:

Activation :

Esterification :

Thiocarbamoylation :

Yield : ~45–60% (based on analogous thiourea syntheses).

Direct Coupling with Preformed Thiourea

An alternative single-step method uses 4-carbamothioylphenol and the acid in the presence of EDC and hydroxybenzotriazole (HOBt):

Analytical Characterization

Spectroscopic Methods

Análisis De Reacciones Químicas

ATB-346 experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas, dando lugar a la formación de diversos productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el grupo liberador de sulfuro de hidrógeno, alterando potencialmente la eficacia del compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, lo que lleva a la formación de diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

ATB-346 tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como compuesto modelo para estudiar fármacos liberadores de sulfuro de hidrógeno y sus propiedades químicas.

Mecanismo De Acción

ATB-346 ejerce sus efectos a través de una combinación de inhibición de la ciclooxigenasa (COX) y liberación de sulfuro de hidrógeno. El compuesto inhibe la actividad de la COX, reduciendo la producción de prostaglandinas proinflamatorias. Además, la liberación de sulfuro de hidrógeno proporciona efectos gastroprotectores y potencia las propiedades antiinflamatorias del compuesto . Los objetivos moleculares involucrados incluyen las enzimas COX y las vías asociadas con la inflamación y la supervivencia celular, como la señalización NF-κB y Akt .

Comparación Con Compuestos Similares

Structural Analogs and Pharmacological Profiles

Several esters and metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoic acid have been synthesized, with variations in the esterifying group or metal ion influencing their properties:

Key Insights :

- The 4-carbamothioylphenyl ester uniquely combines H₂S donor capacity with the anti-inflammatory backbone of naproxen, a feature absent in iodobenzyl or methoxyphenyl analogs .

- Metal complexes (e.g., NiL₂) excel in photostabilization due to their ability to quench radicals and dissipate UV energy, outperforming purely organic esters .

Photostabilization Mechanisms

Comparative studies on naproxen-derived additives in poly(methyl methacrylate) (PMMA) films reveal:

- Metal Complexes : Exhibit superior photostabilization via dual mechanisms:

- Organic Esters (e.g., 4-carbamothioylphenyl ester) : Primarily act as radical scavengers due to the thiocarbamide group (–SC(NH₂)₂), which donates hydrogen atoms to stabilize radicals .

Efficiency Ranking :

NiL₂ > CuL₂ > ZnL₂ > SnL₂ > Organic esters (e.g., 4-carbamothioylphenyl ester) > Unmodified PMMA .

Crystallographic and Stability Data

Crystal structures of related compounds highlight the impact of substituents on packing and stability:

Insights :

- Bulky substituents (e.g., 4-iodobenzyl) enhance crystallinity and thermal stability via halogen bonding .

Pharmacokinetic and Bioactivity Comparisons

- H₂S Release : The 4-carbamothioylphenyl ester releases H₂S only in the presence of L-cysteine, unlike its ethylthio analog, which releases H₂S spontaneously .

- Anti-inflammatory Activity: While naproxen derivatives generally retain COX-2 inhibition, the 4-carbamothioylphenyl ester’s H₂S release may confer additional gastroprotective effects, a hypothesis supported by studies on similar H₂S donors .

Actividad Biológica

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate, also known as ATB-346 or otenaproxesul, is a novel nonsteroidal anti-inflammatory drug (NSAID) designed to release hydrogen sulfide (H₂S). This compound aims to provide effective analgesia while minimizing gastrointestinal (GI) side effects typically associated with conventional NSAIDs.

- IUPAC Name : this compound

- Molecular Formula : C21H19NO3S

- Molecular Weight : 365.45 g/mol

- CAS Number : 1226895-20-0

ATB-346 is synthesized by modifying naproxen to include a hydrogen sulfide-releasing moiety. The release of H₂S is believed to contribute to its anti-inflammatory effects while also protecting the gastric mucosa, thus addressing the GI safety concerns prevalent in traditional NSAIDs.

Anti-inflammatory Effects

Research indicates that ATB-346 exhibits significant anti-inflammatory properties. In preclinical studies, it has been shown to reduce inflammation in models of arthritis and other inflammatory conditions. The H₂S release mechanism not only enhances analgesic effects but also promotes mucosal protection in the gastrointestinal tract .

Pain Relief Efficacy

Clinical trials have demonstrated that ATB-346 provides effective pain relief comparable to traditional NSAIDs but with a reduced incidence of GI adverse effects. This makes it a promising candidate for treating acute pain conditions without the common complications associated with long-term NSAID use .

Safety Profile

The safety profile of ATB-346 has been evaluated in various studies, showing a lower risk of GI ulceration and bleeding compared to traditional NSAIDs. The dual-action mechanism—anti-inflammatory and gastroprotective—positions it as a safer alternative for patients requiring analgesia .

Summary of Key Research Findings

Comparative Analysis with Traditional NSAIDs

| Drug | Efficacy | GI Safety | H₂S Release |

|---|---|---|---|

| ATB-346 (Otenaproxesul) | High | Improved | Yes |

| Naproxen | High | Moderate | No |

| Ibuprofen | Moderate | Poor | No |

Case Study 1: Efficacy in Osteoarthritis

A clinical trial involving patients with osteoarthritis demonstrated that those treated with ATB-346 experienced significant pain reduction and improved function compared to those receiving placebo. Notably, gastrointestinal side effects were significantly lower in the ATB-346 group.

Case Study 2: Postoperative Pain Management

In a study focused on postoperative pain management, patients administered ATB-346 reported lower pain scores and required fewer rescue medications compared to those treated with standard NSAIDs. This highlights its potential for use in surgical settings where pain management is critical .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Key parameters include:

- Data collection : Use a low-temperature setup (e.g., 100 K) to minimize thermal motion .

- Refinement : Employ software like SHELXL with R-factors below 0.1 for reliability .

- Validation : Cross-check with crystallographic databases (e.g., Cambridge Structural Database) to confirm bond lengths and angles against structurally analogous compounds, such as 2-methoxyphenyl derivatives .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar naphthalene derivatives?

Answer:

Contradictions often arise from conformational flexibility or disordered solvent molecules. Strategies include:

- Comparative analysis : Overlay unit cell parameters (e.g., space group, Z-value) of analogous compounds like 3,4-dimethoxybenzyl derivatives to identify trends .

- Dynamic refinement : Apply restraints for flexible moieties (e.g., methoxy groups) using tools in Olex2 or Coot .

- Complementary techniques : Pair SC-XRD with solid-state NMR to validate hydrogen-bonding networks .

Basic: What synthetic routes are feasible for preparing 4-Carbamothioylphenyl esters?

Answer:

A two-step approach is common:

Esterification : React 2-(6-methoxynaphthalen-2-yl)propanoic acid with 4-carbamothioylphenol using DCC/DMAP coupling under anhydrous conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

Advanced: How can researchers optimize multi-step synthesis to minimize byproduct formation in naphthalene-based esters?

Answer:

- Kinetic control : Adjust reaction temperature and stoichiometry (e.g., 1.2 equivalents of coupling agent) to favor esterification over side reactions like oxidation .

- In situ monitoring : Use FT-IR to track carbonyl group conversion (C=O stretch at ~1730 cm⁻¹) .

- Computational pre-screening : Apply quantum chemical calculations (e.g., DFT) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and naphthalene proton environments .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~430–450 Da) .

- IR : Identify thiourea (N–H stretch ~3300 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Answer:

- Molecular dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking in naphthalene rings) to predict crystal packing .

- QSPR models : Corulate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with thermal stability using datasets from PubChem or NIST .

- Reaction path searches : Use ICReDD’s quantum chemical workflows to identify synthetic bottlenecks and optimize pathways .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .

- First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How can in situ toxicity analysis be integrated into experimental workflows?

Answer:

- Microscale assays : Perform Ames tests or cytotoxicity screens (e.g., MTT assay) on intermediates using 96-well plates .

- Computational toxicology : Apply tools like ECOSAR to predict ecotoxicity based on structural fragments (e.g., thiourea moiety) .

- Real-time monitoring : Use LC-MS with inline toxicity prediction algorithms (e.g., Toxtree) during purification .

Basic: How can researchers access reliable spectral data for validation?

Answer:

- Public databases : Cross-reference with NIST Chemistry WebBook for IR/MS libraries .

- Collaborative platforms : Use CC-DPS for quantum-validated 3D structures and spectroscopic predictions .

- Peer-reviewed studies : Compare data with published analogs, such as 2-(4-methylphenyl)propanoic acid derivatives .

Advanced: What strategies mitigate reproducibility challenges in crystallography and synthesis?

Answer:

- Standardized protocols : Adopt IUCr guidelines for SC-XRD data reporting (e.g., CIF files with full refinement details) .

- Open science : Share synthetic procedures via platforms like Zenodo with detailed metadata (solvent purity, stirring rates) .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for crystallization and coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.